Furagin-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4O5 |

|---|---|

Molecular Weight |

267.17 g/mol |

IUPAC Name |

1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5-/i6+1,8+1,10+1 |

InChI Key |

DECBQELQORZLLP-RYVLZJEJSA-N |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Furagin-13C3: A Technical Guide for Researchers

An In-depth Examination of an Isotope-Labeled Standard for Advanced Analytical Applications

Abstract

Furagin-13C3 is a stable isotope-labeled derivative of Furagin (also known as Furazidin), a nitrofuran antibiotic. This technical guide provides a comprehensive overview of this compound, with a primary focus on its core application as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols for its use, and the mechanistic context of its parent compound, Furagin.

Introduction to this compound

This compound is a synthetic molecule where three carbon atoms in the imidazolidine-2,4-dione ring of the Furagin structure have been replaced with the stable isotope carbon-13. This isotopic labeling renders the molecule chemically identical to Furagin in terms of its physical and chemical properties, but with a distinct, higher molecular weight. This key difference allows for its use as an ideal internal standard in analytical chemistry, particularly in mass spectrometry-based assays.

The primary and most critical application of this compound is as an internal standard for the accurate quantification of Furagin and its metabolites in complex biological matrices, such as food products of animal origin.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the precision and accuracy of the analytical results.[3]

Physicochemical Properties

The physicochemical properties of Furagin and its isotopically labeled analogue are crucial for understanding their behavior in analytical systems.

| Property | Furagin | This compound | Reference(s) |

| Chemical Name | 1-[[(E)-3-(5-nitro-2-furyl)prop-2-enylidene]amino]imidazolidine-2,4-dione | 1-(((1E,2E)-3-(5-Nitrofuran-2-yl)allylidene)amino)imidazolidine-2,4-dione-2,4,5-13C3; | [4][5] |

| Molecular Formula | C₁₀H₈N₄O₅ | C₇¹³C₃H₈N₄O₅ | [4][5] |

| Molecular Weight | 264.19 g/mol | 267.17 g/mol | [5][6] |

| Appearance | Dark Yellow Solid | Dark Yellow Solid | [5] |

| Solubility | Soluble in DMSO | Soluble in DMSO | [7][8] |

Primary Use: Internal Standard in LC-MS/MS Analysis

The illegal use of nitrofuran antibiotics, including Furagin, in food-producing animals is a global concern due to potential human health risks.[2] Regulatory bodies worldwide have established stringent monitoring programs to detect nitrofuran residues in food products. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1] The use of this compound as an internal standard is integral to the reliability of these methods.

Experimental Protocol: Quantification of Furagin Residues in Food Samples

The following protocol is a generalized procedure for the analysis of Furagin residues in food matrices using this compound as an internal standard. This protocol involves sample homogenization, acid hydrolysis to release protein-bound metabolites, derivatization, extraction, and subsequent LC-MS/MS analysis.

2.1.1. Sample Preparation

-

Homogenization: Homogenize 1-2 grams of the tissue sample (e.g., shrimp, poultry muscle).

-

Fortification: Add a known concentration of this compound internal standard solution to the homogenized sample.

-

Acid Hydrolysis: Add 0.125 M hydrochloric acid to the sample. This step is crucial for releasing the protein-bound metabolites of nitrofurans.

-

Derivatization: Add 2-nitrobenzaldehyde (NBA) solution. The NBA reacts with the released nitrofuran metabolites to form stable derivatives that are more amenable to LC-MS/MS analysis.

-

Incubation: Incubate the mixture, typically overnight at 37°C, to allow for complete hydrolysis and derivatization.

-

Neutralization: Adjust the pH of the solution to approximately 7.4 using a suitable buffer and base (e.g., potassium phosphate and sodium hydroxide).

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of the derivatized analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Furagin (as NBA derivative) | 399.1 | 134.1 | 235.1 |

| This compound (as NBA derivative) | 402.1 | 134.1 | 238.1 |

Note: The exact m/z values may vary slightly depending on the specific derivatizing agent used and the instrument calibration. The values presented are representative for the 2-nitrobenzaldehyde derivative.

Experimental Workflow

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. Furagin | C10H8N4O5 | CID 6870646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Furagin | CAS:1672-88-4 | Anti-bacterial, nitrofurantoin analog | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to Furagin-13C3: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent with a history of use in the treatment of urinary tract infections. Its isotopically labeled counterpart, Furagin-13C3, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of Furagin and this compound. Detailed experimental protocols for the synthesis of Furagin, the determination of its antibacterial activity, and a general approach to its analysis by liquid chromatography-mass spectrometry (LC-MS) are also presented.

Chemical Structure and Properties

Furagin's chemical structure features a nitrofuran ring linked to a hydantoin moiety through an azomethine bridge. The "-13C3" designation in this compound indicates the replacement of three carbon atoms with their stable isotope, carbon-13, a modification that does not alter the chemical properties of the molecule but allows for its differentiation in mass spectrometry-based analyses.

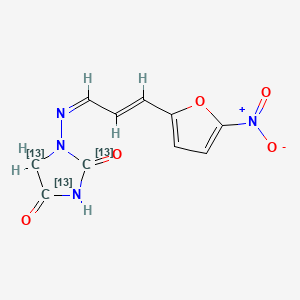

Chemical Structure of Furagin

Caption: Chemical structure of Furagin.

The IUPAC name for Furagin is 1-{[(2E)-3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of Furagin and this compound is provided in the table below for easy comparison.

| Property | Furagin | This compound |

| Molecular Formula | C₁₀H₈N₄O₅[] | C₇¹³C₃H₈N₄O₅ |

| Molecular Weight | 264.19 g/mol [] | 267.17 g/mol |

| Appearance | Yellow solid | Not available |

| Melting Point | 267-270 °C (decomposes)[2][3][4] | Not available |

| Solubility | DMSO: ≥ 33 mg/mL, Water: < 0.1 mg/mL[5][6] | Not available |

| pKa (predicted) | 7.79 ± 0.10[4] | Not available |

Mechanism of Action

Furagin exerts its antibacterial effect through a multi-targeted mechanism. Upon entering the bacterial cell, the nitro group of Furagin is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then interact with and damage various cellular components.

Caption: Simplified signaling pathway of Furagin's antibacterial action.

Experimental Protocols

Synthesis of Furagin

This protocol is based on the general principles of condensation reactions for the synthesis of similar compounds.

Materials:

-

3-(5-nitro-2-furyl)acrolein

-

1-Aminohydantoin hydrochloride

-

Ethanol

-

Concentrated hydrochloric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve 1-aminohydantoin hydrochloride in a minimal amount of water.

-

Add a solution of 3-(5-nitro-2-furyl)acrolein in ethanol to the flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the purified Furagin in a vacuum oven at 60-70 °C.

-

Characterize the final product by melting point determination, NMR, and mass spectrometry.

Synthesis of this compound (Conceptual Approach)

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

The key challenge in this synthesis is the preparation of the 13C-labeled 1-aminohydantoin starting material. This would likely involve a multi-step synthesis starting from a commercially available 13C-labeled building block.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. This protocol is adapted for testing Furagin against Escherichia coli.

Materials:

-

Furagin stock solution (e.g., in DMSO)

-

Escherichia coli strain (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37 °C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture E. coli in MHB overnight at 37 °C.

-

Dilute the overnight culture in fresh MHB to achieve a starting turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Furagin Dilutions:

-

Perform a serial two-fold dilution of the Furagin stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the Furagin dilutions.

-

Include a positive control well (bacteria in MHB without Furagin) and a negative control well (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Furagin at which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

-

Experimental Workflow:

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of Furagin.

Analytical Method: HPLC-MS/MS (General Approach)

A specific, validated HPLC-MS/MS method for the simultaneous quantification of Furagin and this compound should be developed and validated for the specific matrix of interest (e.g., plasma, urine). The following provides a general framework for such a method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (to be optimized):

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode should be evaluated.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Furagin and this compound need to be determined and optimized for maximum sensitivity and specificity.

-

For Furagin: The precursor ion will be its protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). Product ions are generated by fragmentation of the precursor ion.

-

For this compound: The precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Furagin. The fragmentation pattern should be similar, resulting in product ions that are also shifted by 3 m/z units where the labeled carbons are retained.

-

-

Optimization of MS parameters: Source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for both analytes.

Sample Preparation:

-

The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will depend on the biological matrix and the required sensitivity.

-

The internal standard, this compound, should be added to the samples at the earliest possible stage to account for any analyte loss during sample processing.

Data Analysis:

-

Quantification is achieved by constructing a calibration curve using known concentrations of Furagin spiked into the same biological matrix, with a constant concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of Furagin and its isotopically labeled analog, this compound. The detailed experimental protocols offer a starting point for researchers and drug development professionals working with these compounds. It is important to note that the provided protocols, particularly for synthesis and analytical methods, may require optimization based on specific laboratory conditions and research objectives. The use of this compound as an internal standard is critical for accurate and precise quantification in complex biological systems, which is essential for robust pharmacokinetic and drug metabolism studies.

References

- 2. The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Furagin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furagin, a nitrofuran antibacterial agent, with a special focus on strategies for its isotopic labeling. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the preparation of both unlabeled and isotopically enriched Furagin for a variety of scientific applications, including mechanistic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Introduction to Furagin

Furagin, chemically known as 1-[[3-(5-nitro-2-furyl)allylidene]amino]hydantoin, is a synthetic broad-spectrum antibacterial agent.[] It is effective against both Gram-positive and Gram-negative bacteria and is primarily used in the treatment of urinary tract infections. The mechanism of action of nitrofurans is believed to involve the inhibition of bacterial DNA synthesis.[] Isotopic labeling of Furagin with stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides an invaluable tool for researchers to trace its metabolic fate, elucidate reaction mechanisms, and quantify its presence in complex biological matrices with high precision.

Synthesis of Furagin

The most common and efficient synthesis of Furagin involves the condensation reaction between 5-nitro-2-furaldehyde and 1-aminohydantoin.[2] This reaction is typically carried out in an acidic aqueous medium.

Synthesis of Precursors

5-nitro-2-furaldehyde is a key precursor and can be synthesized from 2-furaldehyde through nitration. A common method involves the formation of 5-nitro-2-furaldehyde diacetate as an intermediate, which is then hydrolyzed to the final aldehyde.[3]

Experimental Protocol: Synthesis of 5-nitro-2-furaldehyde diacetate [3]

-

A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid (d=1.5 g/mL) is prepared at 0°C.

-

A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise over 30-40 minutes, maintaining the temperature below -5°C.

-

The mixture is stirred for 3 hours and then poured onto ice.

-

A 40% sodium hydroxide solution is added with stirring until the separation of an oil is complete.

-

The aqueous layer is removed, and an equal volume of pyridine is cautiously added to the oil to facilitate recyclization.

-

After warming, the mixture is diluted with 2-3 parts of ice-water.

-

The resulting precipitate of crude 5-nitro-2-furaldehyde diacetate is filtered, washed with dilute acetic acid and then water.

-

The crude product can be recrystallized from ethanol.

Experimental Protocol: Hydrolysis to 5-nitro-2-furaldehyde [3]

-

The purified 5-nitro-2-furaldehyde diacetate is treated with sulfuric acid to hydrolyze the diacetate group.

-

The resulting 5-nitro-2-furaldehyde is then isolated and purified.

1-aminohydantoin can be synthesized from semicarbazones and ethyl monochloroacetate.[2][4] A more direct and higher-yielding approach starts from hydrazine and monochloroacetic acid to form hydrazino-monoacetic acid, followed by reaction with a cyanate and cyclization.[2] An improved method involves the condensation of a semicarbazone (e.g., from acetone or benzaldehyde) with ethyl monochloroacetate, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of 1-aminohydantoin hydrochloride [2]

-

A semicarbazone (e.g., benzaldehyde semicarbazone) is condensed with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.

-

The resulting 1-benzylideneaminohydantoin is isolated by acidification of the reaction mixture.

-

The 1-benzylideneaminohydantoin is then hydrolyzed with hydrochloric acid to yield 1-aminohydantoin hydrochloride.

-

The free 1-aminohydantoin can be obtained by neutralization with a base.[2]

Final Synthesis of Furagin

Experimental Protocol: Synthesis of Furagin

-

5-nitro-2-furaldehyde (1 mole equivalent) is dissolved in a suitable solvent, such as a mixture of water and ethanol.

-

1-aminohydantoin (1 mole equivalent), typically as its hydrochloride salt, is added to the solution.

-

A catalytic amount of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is added.[5]

-

The reaction mixture is heated to reflux for a specified period, typically 1-2 hours.

-

Upon cooling, the Furagin product precipitates out of the solution.

-

The precipitate is collected by filtration, washed with water and ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like nitromethane or by washing with hot ethanol to remove impurities.

| Reaction Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |

| Synthesis of 5-nitro-2-furaldehyde diacetate | 2-furaldehyde diacetate, Fuming nitric acid | Acetic anhydride, Pyridine, NaOH | 0°C to -5°C | ~40%[3] |

| Hydrolysis | 5-nitro-2-furaldehyde diacetate | Sulfuric acid | - | High |

| Synthesis of 1-aminohydantoin HCl | Benzaldehyde semicarbazone, Ethyl monochloroacetate | Sodium alkoxide, Ethanol, HCl | Reflux, then hydrolysis | Good |

| Synthesis of Furagin | 5-nitro-2-furaldehyde, 1-aminohydantoin | Water, Ethanol, HCl (cat.) | Reflux | >80% |

Isotopic Labeling of Furagin

Isotopic labeling of Furagin can be achieved by incorporating stable isotopes into one of its precursors, either 5-nitro-2-furaldehyde or 1-aminohydantoin.

Carbon-13 (¹³C) Labeling

¹³C labeling can be introduced into the furan ring or the side chain via a labeled 5-nitro-2-furaldehyde, or into the hydantoin ring using a labeled 1-aminohydantoin.

Proposed Protocol: Synthesis of [¹³C]-Furagin via [¹³C]-1-aminohydantoin

This approach is based on the synthesis of ¹³C-labeled semicarbazide, a precursor to 1-aminohydantoin.

-

Synthesis of [¹³C, ¹⁵N₃]-Semicarbazide Hydrochloride: Synthesize ¹³C and ¹⁵N labeled semicarbazide hydrochloride from ¹³C,¹⁵N₂-urea and ¹⁵N₂-hydrazine hydrate.[6][7] While this protocol also includes ¹⁵N, a similar approach using ¹³C-urea would yield [¹³C]-semicarbazide.

-

Synthesis of [¹³C]-1-aminohydantoin: Follow the procedure for the synthesis of 1-aminohydantoin, starting with the synthesized [¹³C]-semicarbazide to form a [¹³C]-semicarbazone, which is then cyclized.

-

Synthesis of [¹³C]-Furagin: Condense the resulting [¹³C]-1-aminohydantoin with unlabeled 5-nitro-2-furaldehyde as described in the general Furagin synthesis protocol.

Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is most readily introduced into the hydantoin ring of Furagin.

Proposed Protocol: Synthesis of [¹⁵N]-Furagin via [¹⁵N]-1-aminohydantoin

-

Synthesis of [¹⁵N]-Semicarbazide: Utilize ¹⁵N-labeled urea and/or ¹⁵N-labeled hydrazine in the synthesis of semicarbazide.[6][7]

-

Synthesis of [¹⁵N]-1-aminohydantoin: Convert the [¹⁵N]-semicarbazide to [¹⁵N]-1-aminohydantoin using the established methods.

-

Synthesis of [¹⁵N]-Furagin: React the [¹⁵N]-1-aminohydantoin with 5-nitro-2-furaldehyde to produce [¹⁵N]-Furagin.

Deuterium (D or ²H) Labeling

Deuterium can be introduced at various positions in the Furagin molecule, most commonly on the furan ring or the allylidene chain by using a deuterated 5-nitro-2-furaldehyde.

Proposed Protocol: Synthesis of [D]-Furagin via [D]-5-nitro-2-furaldehyde

-

Synthesis of [D]-2-furaldehyde: Deuterate 2-furaldehyde using methods such as N-heterocyclic carbene (NHC) catalysis with a deuterium source like D₂O.[8] This can introduce deuterium at the C-1 (formyl) position. Other methods can be employed for ring deuteration.

-

Synthesis of [D]-5-nitro-2-furaldehyde: Nitrate the [D]-2-furaldehyde as described previously to obtain [D]-5-nitro-2-furaldehyde.

-

Synthesis of [D]-Furagin: Condense the [D]-5-nitro-2-furaldehyde with unlabeled 1-aminohydantoin to yield [D]-Furagin.

| Isotope | Labeled Precursor | Labeling Reagent/Method | Expected Isotopic Enrichment | Estimated Overall Yield |

| ¹³C | [¹³C]-1-aminohydantoin | [¹³C]-Urea | >98% | Moderate |

| ¹⁵N | [¹⁵N]-1-aminohydantoin | [¹⁵N]-Urea / [¹⁵N]-Hydrazine | >99%[6] | Moderate |

| Deuterium | [D]-5-nitro-2-furaldehyde | D₂O with NHC catalyst | >95%[9] | Good |

Purification and Characterization

Purification: The synthesized Furagin, both labeled and unlabeled, can be purified by recrystallization from solvents such as nitromethane or by washing with hot ethanol. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization: The structure and isotopic enrichment of the synthesized compounds should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For isotopically labeled compounds, the disappearance of signals (for deuterium) or the appearance of coupling patterns (for ¹³C and ¹⁵N) confirms the position and extent of labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, which will differ for isotopically labeled analogues, thereby confirming successful labeling and allowing for the calculation of isotopic enrichment.

| Technique | Unlabeled Furagin (Expected Data) | Isotopically Labeled Furagin (Expected Changes) |

| ¹H NMR | Characteristic signals for furan, allylidene, and hydantoin protons. | Disappearance or reduced intensity of signals corresponding to deuterated positions. |

| ¹³C NMR | Characteristic signals for all carbon atoms. | Enhanced signals for ¹³C-labeled positions; potential C-C or C-N coupling. |

| HRMS (ESI+) | [M+H]⁺ at m/z corresponding to C₁₀H₉N₄O₅. | [M+H]⁺ shifted by the mass of the incorporated isotopes (e.g., +n for n ¹³C, +n for n ¹⁵N, +n for n D). |

| Purity (HPLC) | >98% | >98% |

Workflow Visualizations

Synthesis of Furagin

Caption: General workflow for the synthesis of Furagin.

Isotopic Labeling Workflow

Caption: General workflow for the synthesis and analysis of isotopically labeled Furagin.

References

- 2. academic.oup.com [academic.oup.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]

- 6. Study on Synthesis of <sup>13</sup>C, <sup>15</sup>N<SUB>3</SUB>-Semicarbazide Hydrochloride [tws.xml-journal.net]

- 7. CN101811992B - Preparation method of stable isotope 13C and 15N labeled semicarbazide hydrochloride - Google Patents [patents.google.com]

- 8. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

Furagin-13C3: A Comprehensive Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the typical specifications found on a Certificate of Analysis (CoA) for Furagin-13C3, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies of the antibacterial agent Furagin. The information presented herein is a synthesized representation based on common analytical practices for isotopically labeled compounds and related nitrofurans, intended to serve as a comprehensive resource for researchers and quality control professionals.

Introduction to this compound

This compound is the ¹³C-labeled analogue of Furagin, an antibacterial agent primarily used for the treatment of urinary tract infections. Stable isotope-labeled internal standards are critical for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of this compound allows for the precise and accurate quantification of Furagin in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3]

Analytical Specifications

The following tables summarize the typical analytical specifications for this compound, providing researchers with expected quality control parameters.

Identification and Characterization

| Test | Specification |

| Appearance | Dark Yellow Solid |

| Molecular Formula | C₇¹³C₃H₈N₄O₅ |

| Molecular Weight | 267.17 g/mol |

| ¹H NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Isotopic Purity | ≥ 98% |

| Chemical Purity (HPLC) | ≥ 98% |

Physicochemical Properties

| Test | Specification |

| Solubility | Soluble in DMSO (e.g., 52 mg/mL)[4] |

| Storage Conditions | 2-8°C, protected from light |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard practices in the pharmaceutical analysis of isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any unlabeled Furagin or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mmol/L sodium dihydrogen phosphate, pH 3) and an organic solvent (e.g., acetonitrile).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on sensitivity.

-

Scan Range: m/z 100-500.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound. Isotopic purity is determined by comparing the peak intensity of the labeled compound to any unlabeled Furagin present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Analysis: The ¹H NMR spectrum is compared to the known spectrum of unlabeled Furagin. The absence of signals at the positions of the ¹³C labels and the overall conformity of the spectrum confirms the structure.

Diagrams and Workflows

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of this compound.

Caption: Analytical workflow for this compound quality control.

Caption: Logical flow of the HPLC method for purity analysis.

Caption: Process for mass spectrometric identity confirmation.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Labeled internal standards | LIBIOS [libios.fr]

- 4. selleckchem.com [selleckchem.com]

- 5. Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV [rpbs.journals.ekb.eg]

- 6. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Furagin-13C3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furagin-13C3, a stable isotope-labeled internal standard for the antibacterial agent Furagin. This document details commercially available sources, key technical data, experimental protocols for its use, and insights into the relevant biological pathways of its unlabeled counterpart, Furagin.

Introduction to this compound

This compound is the 13C-labeled version of Furagin, an antibiotic primarily used in the treatment of urinary tract infections.[1][2] As a stable isotope-labeled compound, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[3][4] The incorporation of three 13C atoms results in a mass shift that allows for its clear differentiation from the unlabeled Furagin in biological matrices, without altering its chemical properties.[5]

Commercial Suppliers

Several commercial suppliers offer this compound for research and developmental purposes. These suppliers provide the compound in various quantities and often include a Certificate of Analysis (CoA) detailing its quality and purity.

| Supplier | Product Code/CAS No. | Available Quantities | Additional Information |

| Simson Pharma Limited | CAS No: NA | Custom Synthesis | Accompanied by a Certificate of Analysis. |

| Alfa Chemistry | Product #: APS008306 | Inquire for pricing | --- |

| MedChemExpress | Cat. No.: HY-W748430 | 50 mg, 100 mg, 250 mg | Provides a data sheet and handling instructions.[2][6] |

| LGC Standards | Product Code: TRC-F863002 | 1 mg, 5 mg, 10 mg | Offers exact weight packaging with a certificate.[7][8] |

| Pharmaffiliates | Catalogue number: PA STI 089066 | Inquire for pricing | Sample Certificate of Analysis and MSDS available.[9] |

Technical Data

The following table summarizes the key technical specifications for this compound based on information from various suppliers. While a complete Certificate of Analysis with precise isotopic enrichment is typically provided upon purchase, general quality standards are high.

| Parameter | Specification | Source |

| Molecular Formula | C7¹³C₃H₈N₄O₅ | LGC Standards[6], Pharmaffiliates[9] |

| Molecular Weight | 267.17 g/mol | LGC Standards[6], Pharmaffiliates[9] |

| Chemical Purity (HPLC) | >95% | LGC Standards[6] |

| Isotopic Enrichment | Typically ≥98% | MedChemExpress[5], Charles River Laboratories[10] |

| Appearance | Dark Yellow Solid | Pharmaffiliates[9] |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[9] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry. Below is a general protocol for its use.

Preparation of Stock Solutions

-

Solvent Selection : Furagin is soluble in DMSO at a concentration of 52 mg/mL (196.82 mM).[11] It is recommended to use fresh, moisture-absorbing DMSO.

-

Stock Solution Preparation :

-

Accurately weigh the desired amount of this compound.

-

Dissolve in an appropriate volume of DMSO to achieve a known concentration (e.g., 1 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in a tightly sealed vial.

-

Use as an Internal Standard in LC-MS/MS Analysis

-

Sample Preparation :

-

To each biological sample (e.g., plasma, urine), standard, and quality control sample, add a precise and consistent volume of the this compound internal standard stock solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis :

-

Inject the extracted sample into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both Furagin and this compound.

-

-

Quantification :

-

Calculate the peak area ratio of the analyte (Furagin) to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Furagin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Furagin exhibits its therapeutic effects through two primary mechanisms: antibacterial activity and inhibition of human carbonic anhydrases.

Antibacterial Mechanism of Action

The antibacterial action of Furagin involves its intracellular reduction by bacterial nitroreductases to form reactive intermediates. These intermediates disrupt multiple essential cellular processes, leading to bacterial cell death.

Carbonic Anhydrase Inhibition

Furagin is a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumorigenesis.[12][13] This inhibition is thought to occur through the binding of the hydantoin moiety of Furagin to the zinc ion in the active site of the enzyme.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Furagin in a biological matrix using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. criver.com [criver.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Furagin-13C3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Furagin-13C3, an isotopically labeled version of the antibacterial agent Furagin. This document details its chemical properties, proposed synthesis, and mechanism of action, tailored for a scientific audience.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart, Furagin.

| Property | This compound | Furagin |

| CAS Number | Not Available[1][2][3] | 1672-88-4[4][5] |

| Molecular Formula | C₇¹³C₃H₈N₄O₅[1] | C₁₀H₈N₄O₅[4][5] |

| Molecular Weight | 267.17 g/mol [1][6] | 264.19 g/mol [4][5] |

| Synonyms | Furazidine-13C3[6] | Furazidin, Akritoin, F 35[5] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible experimental workflow can be derived from general methods for synthesizing isotopically labeled nitrofuran derivatives.[2][3][7] The following proposed protocol outlines a potential synthetic route.

Proposed Synthesis of this compound

This protocol is a conceptual workflow and should be adapted and optimized based on laboratory conditions and available starting materials.

Objective: To synthesize this compound by incorporating three ¹³C atoms into the imidazolidine-2,4-dione ring of the Furagin molecule.

Materials:

-

¹³C-labeled glycine (specific labeling pattern to be determined based on desired final product)

-

Potassium cyanate

-

Hydrochloric acid

-

5-Nitro-2-furaldehyde diacetate

-

Hydrazine hydrate

-

Appropriate solvents (e.g., ethanol, water)

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Synthesis of ¹³C-labeled 1-aminoimidazolidine-2,4-dione:

-

Step 1: Synthesis of ¹³C-labeled hydantoic acid. React ¹³C-labeled glycine with potassium cyanate in an aqueous solution.

-

Step 2: Cyclization to ¹³C-labeled hydantoin. Acidify the hydantoic acid solution with hydrochloric acid and heat to induce cyclization to the corresponding ¹³C-labeled hydantoin.

-

Step 3: N-Amination. React the ¹³C-labeled hydantoin with hydrazine hydrate to introduce the amino group at the N-1 position, yielding ¹³C-labeled 1-aminoimidazolidine-2,4-dione. The specific positions of the ¹³C labels will depend on the starting labeled glycine.

-

-

Condensation Reaction to form this compound:

-

React the synthesized ¹³C-labeled 1-aminoimidazolidine-2,4-dione with 5-nitro-2-furaldehyde diacetate in a suitable solvent such as ethanol.

-

The reaction is typically carried out under reflux conditions to promote the condensation reaction, forming the Schiff base linkage.

-

The product, this compound, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

-

Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of 267.17 g/mol and the incorporation of three ¹³C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the positions of the ¹³C labels.

Mechanism of Action

Furagin, and by extension this compound, is a nitrofuran antibiotic with a broad spectrum of activity.[4] Its mechanism of action is multifaceted, which contributes to a low incidence of bacterial resistance.[8][9] The antibacterial effect is initiated by the reduction of the nitro group on the furan ring by bacterial flavoproteins (nitroreductases).[8][10] This reduction generates highly reactive electrophilic intermediates.[10][11]

These reactive intermediates are the primary agents of bactericidal activity and disrupt several vital cellular processes simultaneously:[8][9][11]

-

DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibiting DNA replication and repair mechanisms.[8][10]

-

Inhibition of Protein Synthesis: The intermediates can interact with and alter ribosomal proteins, thereby disrupting the process of protein synthesis.[8][9]

-

Interference with Metabolic Pathways: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, are inhibited by the reactive intermediates.[4][11]

-

Cell Wall Synthesis Inhibition: There is also evidence to suggest that Furagin can interfere with bacterial cell wall synthesis.[10][12]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound and its multifaceted mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is Furazidin used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. What is the mechanism of Furazidin? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

An In-depth Technical Guide to the Stability and Storage of Furagin-13C3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability and storage conditions for Furagin-13C3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this document primarily utilizes information available for its non-labeled analogue, Furagin, and structurally related nitrofuran compounds. The stability, degradation, and analytical methods for Furagin are expected to be highly representative of this compound.

Introduction

This compound is the isotopically labeled form of Furagin, a nitrofuran derivative employed as an antibacterial agent. In research and pharmaceutical development, understanding the stability and appropriate storage conditions of isotopically labeled standards is paramount to ensure their integrity, purity, and accuracy in quantitative analyses. This guide provides a comprehensive overview of the recommended storage conditions, stability profile under stress conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Recommended Storage Conditions

The preservation of this compound's chemical integrity is highly dependent on the storage conditions. The following table summarizes the recommended conditions based on the physical form of the compound.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |

| 2°C to 8°C | Short-term | For routine use, refrigeration is acceptable. | |

| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 year | Suitable for working stock solutions. | |

| Tablet Formulation | Below 30°C or not higher than 25°C | As per manufacturer | Keep in a dry place, protected from light.[1][2] |

Shipping of the solid compound is typically done at ambient temperatures.

Stability Profile and Forced Degradation Studies

To elucidate the intrinsic stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4] A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.[2]

Experimental Protocols for Forced Degradation

The following table outlines the typical experimental conditions for conducting forced degradation studies on this compound.

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified duration. |

| Thermal Degradation | Expose the solid this compound to dry heat (e.g., 80-100°C) for an extended period. Also, reflux a solution of the compound. |

| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The solid compound should also be tested. |

Potential Degradation Pathway

Based on studies of related nitrofuran antibiotics like Nitrofurantoin, the primary degradation pathway for Furagin, and by extension this compound, is expected to be photolysis.[5][6][7] The process can be initiated through several mechanisms, including the opening of the heterocyclic ring, nucleophilic substitution of the nitro group, or cleavage of the N-N bond in the hydantoin moiety.[1][8] A major degradation product of other nitrofurans under photolytic conditions is nitrofuraldehyde.[5][6]

The following diagram illustrates a plausible photodegradation pathway for Furagin.

Caption: Plausible photodegradation pathways of Furagin.

Analytical Methodologies for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the intact active pharmaceutical ingredient (API) from its degradation products, excipients, and impurities.[2] For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is highly suitable.[4][9][10][11]

Experimental Protocol for a Stability-Indicating HPLC Method

-

Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for Furagin, determined by UV spectroscopy.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation products generated during forced degradation studies.

Conclusion

The stability and integrity of this compound are best maintained by storing the solid material at -20°C in a dry, dark environment. Solutions should be stored at -80°C for long-term use and aliquoted to prevent degradation from repeated freeze-thaw cycles. This compound is susceptible to degradation, particularly through photolysis. Therefore, exposure to light should be minimized. The development and validation of a stability-indicating HPLC method are essential for accurately monitoring the purity and stability of this compound in research and development settings.

References

- 1. [PDF] Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Semantic Scholar [semanticscholar.org]

- 2. ukessays.com [ukessays.com]

- 3. ijiet.com [ijiet.com]

- 4. researchgate.net [researchgate.net]

- 5. Aquatic photochemistry of nitrofuran antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aquatic Photochemistry of Nitrofuran Antibiotics | WRL Digital Asset Management [wrl.mnpals.net]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to Furagin-13C3 for Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent utilized for the treatment of urinary tract infections. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Furagin-13C3, in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for pharmacokinetic research. This guide provides a comprehensive overview of the application of this compound in pharmacokinetic studies, detailing experimental protocols and data interpretation.

Stable isotope labeling involves the incorporation of heavy isotopes, such as ¹³C, into a drug molecule. This labeling does not alter the physicochemical or pharmacological properties of the drug but allows for its differentiation from the endogenous, unlabeled compound. This technique is invaluable for determining key pharmacokinetic parameters with high precision and accuracy.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Recent studies have revealed that Furagin and its derivatives act as inhibitors of human carbonic anhydrases (CAs), particularly isoforms hCA IX and XII, which are highly expressed in various tumors.[2][3] This inhibitory activity suggests a potential for repurposing Furagin as an anti-cancer agent.[2][3] The mechanism involves the binding of Furagin to the zinc ion within the active site of the carbonic anhydrase enzyme.

References

The Metabolic Fate of Furagin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of Furagin (also known as furazidin), a nitrofuran antibiotic primarily used for the treatment of urinary tract infections. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of Furagin, with a focus on quantitative data, experimental methodologies, and a proposed metabolic pathway. While specific human metabolic pathways for Furagin are not extensively documented, this guide synthesizes available data and draws parallels with structurally similar nitrofuran compounds to provide a robust working model for researchers.

Introduction

Furagin is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class.[1] Its efficacy is intrinsically linked to its metabolic activation within bacterial cells. However, understanding its metabolic fate within the human body is crucial for optimizing therapeutic efficacy, minimizing potential toxicity, and guiding further drug development. This guide aims to provide a detailed technical resource on the ADME of Furagin, consolidating available data for researchers and professionals in the field.

Pharmacokinetics

Absorption

Furagin is administered orally and is well-absorbed from the gastrointestinal tract.[2][3] Studies in human volunteers have shown that the presence of food significantly enhances the rate of absorption, although the total amount of drug absorbed remains largely unchanged.[2]

Distribution

Following absorption, Furagin is distributed throughout the body. However, it is noteworthy that serum concentrations of Furagin are generally low, while it concentrates effectively in the urine, which is critical for its therapeutic action in urinary tract infections.[2][3]

Metabolism

The metabolism of nitrofurans is generally characterized by the reduction of the 5-nitro group, a critical step for their antibacterial activity, which is primarily carried out by bacterial nitroreductases.[4][5][6] In mammals, a similar reduction can occur, catalyzed by enzymes such as cytochrome P450 reductase.[7][8] While the specific metabolic pathways of Furagin in humans have not been definitively elucidated, it is proposed to follow a similar route to other nitrofurans like nitrofurantoin.

This likely involves the formation of reactive intermediates, including hydroxylamino- and amino-derivatives. These intermediates are thought to be responsible for both the therapeutic and potential toxic effects of the drug. Further metabolism may involve the opening of the furan ring.[9] For the related compound nitrofurantoin, the metabolite 1-aminohydantoin (AHD) has been identified.[10] Given the structural similarity, it is plausible that Furagin undergoes analogous transformations.

Excretion

The primary route of excretion for Furagin and its metabolites is through the kidneys into the urine.[2][3] A significant portion of the administered dose is excreted as the unchanged parent drug.

Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative pharmacokinetic parameters for Furagin based on studies in human volunteers.

| Parameter | Value | Reference |

| Urinary Recovery (24h) | 8-13% (as unchanged Furagin) | [2] |

Proposed Metabolic Pathway of Furagin

Based on the known metabolism of other nitrofuran antibiotics, a proposed metabolic pathway for Furagin in humans is presented below. This pathway is hypothetical and awaits experimental verification. The initial and key step is the reduction of the nitro group, which can lead to the formation of reactive intermediates and subsequent degradation products.

Caption: A proposed metabolic pathway for Furagin in humans.

Experimental Protocols

Detailed experimental protocols for the analysis of nitrofuran metabolites in biological matrices are crucial for advancing research in this area. The following section outlines a general methodology adapted from established procedures for the detection of nitrofuran residues.[11][12][13]

Analysis of Nitrofuran Metabolites in Urine

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nitrofuran metabolites in urine.

5.1.1. Sample Preparation

-

Hydrolysis: To release protein-bound metabolites, a urine sample (e.g., 1 mL) is subjected to acid hydrolysis. This is typically achieved by adding hydrochloric acid to a final concentration of 0.1-0.2 M and incubating at an elevated temperature (e.g., 37°C) for several hours or overnight.

-

Derivatization: Following hydrolysis, a derivatizing agent, commonly 2-nitrobenzaldehyde (NBA), is added to the sample. This reaction converts the primary amine group of the metabolite into a more stable and readily detectable derivative. The reaction is typically carried out at 37°C.

-

Extraction: The derivatized metabolites are then extracted from the aqueous matrix using a suitable organic solvent, such as ethyl acetate. This is typically performed via liquid-liquid extraction. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent.

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each derivatized metabolite are monitored.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of nitrofuran metabolites in biological samples.

Caption: General experimental workflow for nitrofuran metabolite analysis.

Conclusion

The metabolic fate of Furagin in humans is an area that requires further investigation to fully delineate its biotransformation pathways and identify the specific metabolites formed. The available pharmacokinetic data indicate that a small percentage of the drug is excreted unchanged in the urine, suggesting that the majority undergoes metabolism. Based on the well-established metabolism of other nitrofurans, a reductive pathway is the most likely route of biotransformation. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at identifying and quantifying Furagin metabolites in human biological matrices. A deeper understanding of Furagin's metabolism will be invaluable for optimizing its clinical use and for the development of new, safer, and more effective nitrofuran antibiotics.

References

- 1. Identification of a furazolidone metabolite responsible for the inhibition of amino oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of furagin, a new nitrofurantoin congener, on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vliz.be [vliz.be]

- 13. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

The Unseen Hand: A Technical Guide to Stable Isotopes in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of stable isotope labeling in modern drug metabolism research. By substituting atoms with their heavier, non-radioactive counterparts, researchers can unlock a wealth of information about a drug's journey through the body. This technique offers a safe and powerful alternative to radiolabeling, providing high-precision data for critical stages of drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into a drug molecule.[] These isotopes are chemically identical to their naturally abundant, lighter counterparts but possess a greater mass due to the presence of extra neutrons. This mass difference, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to differentiate the labeled drug and its metabolites from endogenous molecules.[]

The key advantage of this methodology lies in the Kinetic Isotope Effect (KIE) , particularly with deuterium labeling. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes.[][2] This can significantly slow down the rate of metabolism at the site of deuteration, a phenomenon that can be leveraged to improve a drug's pharmacokinetic profile.[][2][3]

Key Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope labeling is a versatile tool with a wide array of applications throughout the drug development pipeline.

-

Metabolite Identification and Structural Elucidation : By analyzing the mass shift between the parent drug and its metabolites, researchers can readily identify and characterize metabolic pathways. The distinct isotopic signature of the labeled compound acts as a clear marker, simplifying the interpretation of complex mass spectra.

-

Pharmacokinetic (PK) Studies : Stable isotopes are instrumental in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. They allow for precise quantification of the drug and its metabolites in various biological matrices.

-

Absolute Bioavailability Studies : A "gold standard" method for determining absolute bioavailability involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) stable isotope-labeled microdose.[4] This approach eliminates the need for a washout period and reduces inter-individual variability.[4]

-

Drug-Drug Interaction (DDI) Studies : Stable isotope-labeled compounds can be used to investigate the influence of one drug on the metabolism of another, providing crucial information for predicting potential adverse interactions.

-

Improving Drug Properties : The kinetic isotope effect of deuterium can be strategically employed to slow down drug metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[][2][3]

Quantitative Data Presentation

The impact of stable isotope labeling, particularly deuteration, on pharmacokinetic parameters is evident in several approved drugs. The following tables summarize comparative data for two such examples.

Table 1: Comparative Pharmacokinetic and Efficacy Data of Donafenib (Deuterated Sorafenib) vs. Sorafenib

| Parameter | Donafenib (0.2 g twice daily) | Sorafenib (0.4 g twice daily) | Reference |

| Median Overall Survival (OS) | 12.1 months | 10.3 months | [5][6][7] |

| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | [5][6][7] |

| Objective Response Rate (ORR) | 4.6% | 2.7% | [5][6][7] |

| Disease Control Rate (DCR) | 30.8% | 28.7% | [5][6][7] |

| Drug-related Grade ≥ 3 Adverse Events | 38% | 50% | [5][6] |

Data from a Phase II/III clinical trial in patients with unresectable or metastatic hepatocellular carcinoma.[5][6][7]

Table 2: Comparative Pharmacokinetic Data of Deutetrabenazine (Deuterated Tetrabenazine) vs. Tetrabenazine

| Parameter | Deutetrabenazine | Tetrabenazine | Reference |

| Half-life of active metabolites | Longer (3- to 4-fold) | Shorter | [8] |

| Peak-to-trough fluctuations of total active metabolites | Lower (11-fold) | Higher | [8] |

| Equivalent Dose for comparable exposure | 11.4 - 13.2 mg | 25 mg | [8] |

| Effect of food on total active metabolite exposure (AUC) | No significant effect | Not specified | [8] |

| Effect of food on peak concentration (Cmax) of total active metabolites | Increased by ~50% (but still lower than tetrabenazine) | Not specified | [8] |

Data from studies in healthy volunteers.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in stable isotope-based drug metabolism studies.

In Vitro Liver Microsomal Stability Assay

This assay is a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials and Equipment:

-

Liver microsomes (human or other species)

-

Test compound and stable isotope-labeled internal standard

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Incubator (37°C)

-

Centrifuge

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the incubation buffer (phosphate buffer with MgCl₂).

-

-

Incubation:

-

In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing the stable isotope-labeled internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

-

In Vivo Absolute Bioavailability Study Using a Stable Isotope-Labeled Microdose

This clinical study design allows for the precise determination of a drug's absolute bioavailability in humans.

Study Design:

This is typically a single-period, open-label study in healthy volunteers.

Procedure:

-

Dose Administration:

-

Administer a single oral therapeutic dose of the unlabeled drug to the subjects.

-

At the time of the anticipated maximum plasma concentration (Tmax) of the oral dose, administer a single intravenous (IV) microdose (typically ≤ 100 µg) of the stable isotope-labeled drug.[4]

-

-

Blood Sampling:

-

Collect serial blood samples at predefined time points before and after both the oral and IV administrations.

-

-

Sample Processing:

-

Process the blood samples to obtain plasma.

-

Store the plasma samples frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and the stable isotope-labeled (from the IV dose) drug in the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters for both the oral and IV administrations, including the area under the plasma concentration-time curve (AUC).

-

The absolute bioavailability (F) is calculated using the following formula:

-

F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

-

Where AUC_oral and AUC_IV are the dose-normalized AUCs for the oral and IV administrations, respectively, and Dose_oral and Dose_IV are the administered oral and IV doses.

-

-

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate key experimental workflows and metabolic pathways.

Experimental Workflow for In Vitro Microsomal Stability Assay

Caption: Workflow for In Vitro Liver Microsomal Stability Assay.

Metabolic Pathway of a Drug via Cytochrome P450

References

- 2. bioscientia.de [bioscientia.de]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]

- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Quantification of Furagin in Biological Matrices using Furagin-13C3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furagin, a nitrofuran antibiotic, is utilized for the treatment of urinary tract infections. Accurate quantification of Furagin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Furagin in plasma and urine, employing Furagin-13C3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision[1].

Principle

This method utilizes protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Furagin and its internal standard, this compound, are detected based on their specific precursor-to-product ion transitions.

Experimental Protocols

Materials and Reagents

-

Furagin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma and urine (drug-free)

-

Polypropylene microcentrifuge tubes and 96-well plates

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Furagin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Furagin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

3.1. Plasma Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

3.2. Urine Sample Preparation (Dilute-and-Shoot)

-

Pipette 20 µL of urine sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 170 µL of the initial mobile phase.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial or a 96-well plate for injection.

LC-MS/MS Conditions

4.1. Liquid Chromatography

-

HPLC System: A standard UHPLC system.

-